

# Application Note: Mass Spectrometry in Tuberous Sclerosis Complex (TSC) Drug Metabolism Studies

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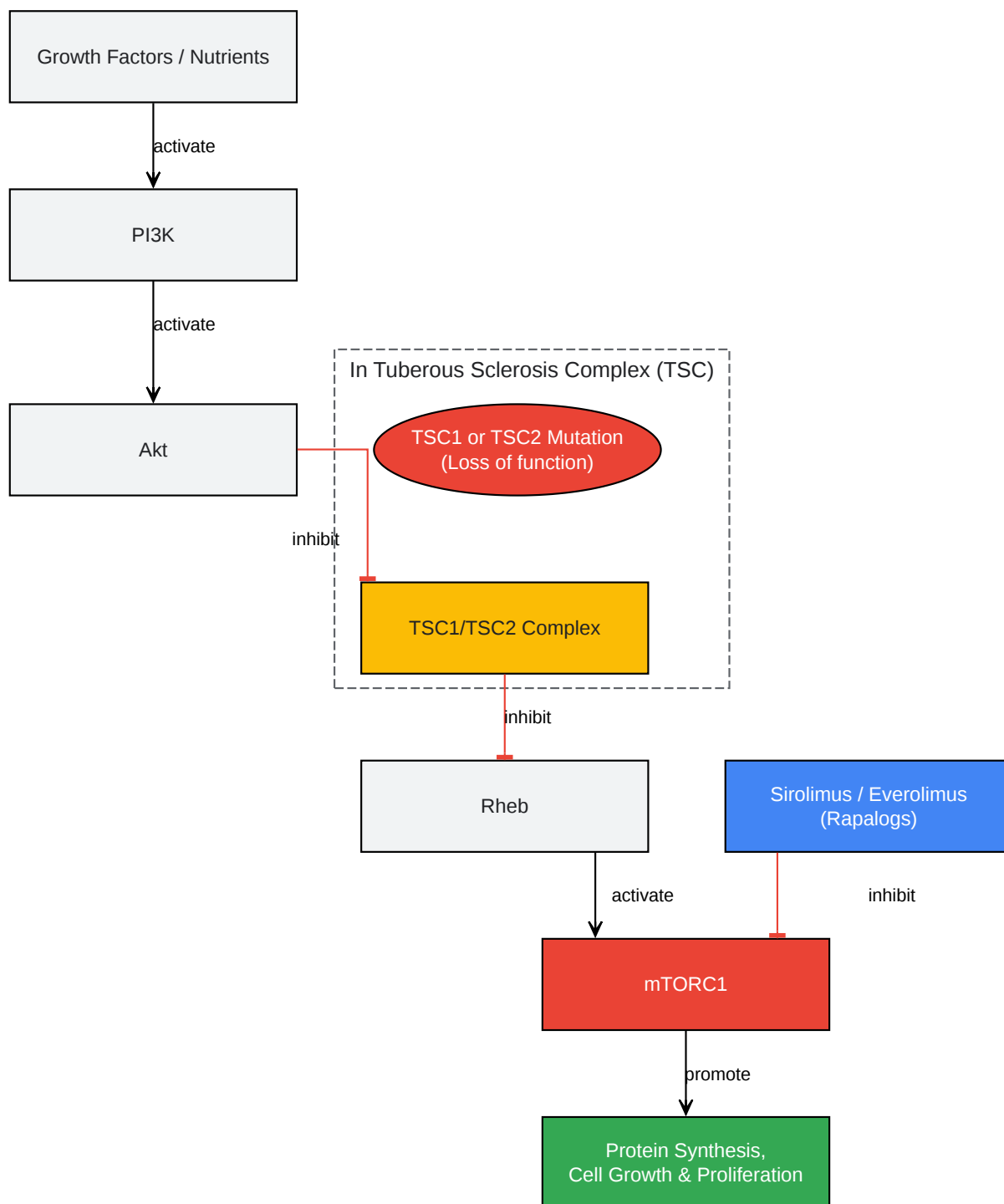
**Introduction** Tuberous Sclerosis Complex (TSC) is a genetic disorder characterized by the growth of benign tumors in multiple organs.[1] The disease results from mutations in the TSC1 or TSC2 genes, which lead to hyperactivation of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This pathway is a central regulator of cell growth, proliferation, and metabolism.[2][3] Consequently, mTOR inhibitors like sirolimus (also known as rapamycin) and its analog everolimus are the primary targeted therapies for TSC.[1][4]

These drugs have a narrow therapeutic index and exhibit significant inter-individual pharmacokinetic variability, making therapeutic drug monitoring (TDM) essential to optimize dosage, ensure efficacy, and minimize toxicity.[5][6] Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for the quantitative analysis of these drugs and their metabolites in biological matrices due to its high specificity and sensitivity.[7][8] This application note provides an overview of the mTOR pathway, the metabolism of mTOR inhibitors, and detailed protocols for their analysis using mass spectrometry.

## The mTOR Signaling Pathway in TSC

In healthy cells, the TSC1/TSC2 protein complex acts as a critical negative regulator of mTOR Complex 1 (mTORC1).[2] Growth factor signaling through the PI3K/Akt pathway normally

phosphorylates and inhibits the TSC1/TSC2 complex, allowing Rheb-GTP to accumulate and activate mTORC1.[3] In TSC patients, mutations in TSC1 or TSC2 disrupt the function of this complex, leading to constitutive activation of Rheb and subsequent mTORC1 hyperactivation.[1] This drives the abnormal cell growth and proliferation that underlie TSC pathology.[1] mTOR inhibitors like sirolimus and everolimus form a complex with FKBP12, which then binds to and allosterically inhibits mTORC1, thereby correcting the downstream signaling abnormalities.

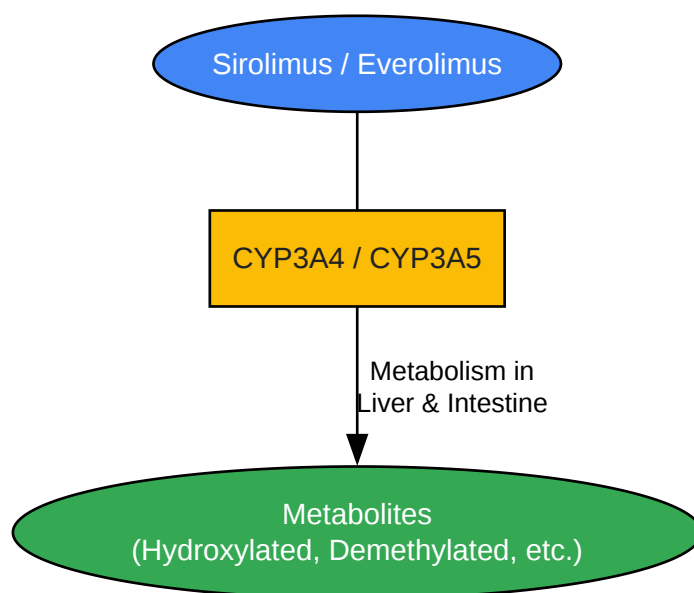


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**Caption:** The mTOR signaling pathway and the effect of TSC mutations.

## Metabolism of Sirolimus and Everolimus

Sirolimus and everolimus are extensively metabolized in the liver and intestine, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, with minor contributions from CYP3A5 and CYP2C8.[5][9][10] The metabolism involves multiple reactions, including hydroxylation and O-demethylation, resulting in a variety of metabolites.[6][11] Recently, 21 unique sirolimus metabolites have been identified, including O-demethylated, hydroxylated, and di-hydroxylated derivatives.[6] Some of these metabolites may retain partial immunosuppressive activity.[5] Given that many TSC patients are on concomitant anti-seizure medications which can be inducers or inhibitors of CYP3A enzymes, the potential for drug-drug interactions is high.[9][12] This underscores the need for precise monitoring of the parent drug concentration.

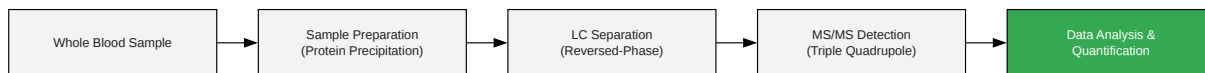


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**Caption:** General metabolic pathway for sirolimus and everolimus.

## Quantitative Analysis by LC-MS/MS

LC-MS/MS is the preferred analytical method for TDM of sirolimus and everolimus because it can distinguish the parent drug from its metabolites and is not subject to the cross-reactivity that can affect immunoassays.[7][13] The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.



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**Caption:** Experimental workflow for LC-MS/MS analysis of TSC drugs.

## Protocol: Quantification of Sirolimus and Everolimus in Whole Blood

This protocol describes a general method for the simultaneous quantification of sirolimus and everolimus in whole blood using LC-MS/MS, adapted from several validated methods.<sup>[7][13][14][15]</sup>

### 1. Materials and Reagents

- Calibrators and Controls: Whole blood calibrators and quality controls (e.g., ClinCal®, UTAK).<sup>[14]</sup>
- Internal Standards (IS): Deuterated sirolimus (sirolimus-d3) and everolimus (everolimus-d4).<sup>[13][14]</sup>
- Reagents: Acetonitrile (ACN), methanol (MeOH), zinc sulfate, ammonium formate, formic acid (all HPLC or MS grade).<sup>[14]</sup>
- Sample Collection Tubes: K2 EDTA whole blood tubes.<sup>[13]</sup>

### 2. Sample Preparation (Protein Precipitation)

- Aliquot 100 µL of sample (calibrator, control, or patient whole blood) into a microcentrifuge tube.<sup>[13][14]</sup>
- Prepare a precipitation solution containing the internal standards (e.g., 5 ng/mL sirolimus-d3 and 10 ng/mL everolimus-d4) in an acetonitrile/0.1M zinc sulfate mixture (e.g., 4:1 v/v).<sup>[14]</sup>
- Add 300-500 µL of the internal standard precipitation solution to each sample.<sup>[13][14]</sup>

- Vortex the mixture vigorously for 10-30 seconds.[\[14\]](#)
- Incubate at room temperature for 10 minutes to allow for complete protein precipitation.[\[13\]](#)  
[\[14\]](#)
- Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.[\[13\]](#)[\[14\]](#)
- Carefully transfer the supernatant to an injection vial for LC-MS/MS analysis.[\[13\]](#)[\[14\]](#)

### 3. Liquid Chromatography Parameters

- LC System: High-performance liquid chromatography (HPLC) system.[\[16\]](#)
- Analytical Column: C18 reversed-phase column (e.g., Hypersil Gold C18, 5  $\mu$ m, 3 x 50 mm).  
[\[13\]](#)
- Column Temperature: Maintained at room temperature or elevated (e.g., 60-65°C) to improve peak shape.[\[7\]](#)[\[16\]](#)[\[17\]](#)
- Mobile Phase A: 2 mM Ammonium Acetate with 0.1% Formic Acid in Water.
- Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid.
- Flow Rate: 0.5 - 1.0 mL/min.[\[16\]](#)
- Injection Volume: 50 - 75  $\mu$ L.[\[13\]](#)
- Gradient: A suitable gradient elution to separate the analytes from matrix components.

### 4. Mass Spectrometry Parameters

- Mass Spectrometer: Triple quadrupole mass spectrometer.[\[7\]](#)
- Ionization Source: Electrospray Ionization (ESI), positive mode.[\[15\]](#)
- Detection Mode: Multiple Reaction Monitoring (MRM).[\[16\]](#)
- MRM Transitions: The ammonium adducts  $[M+NH_4]^+$  are typically monitored.

- Sirolimus: m/z 931.8 → 864.6.[15][16]
- Everolimus: m/z 975.6 → 908.6 (representative).
- Sirolimus-d3 (IS): m/z 934.8 → 864.6 (representative).
- Everolimus-d4 (IS): m/z 979.6 → 912.6 (representative).

## 5. Data Analysis

- Quantification is performed by calculating the peak area ratio of the analyte to its corresponding internal standard.
- A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations using a linear regression model.[16]

## Quantitative Data Summary

Mass spectrometry methods for sirolimus and everolimus are validated to be precise, accurate, and sensitive enough for clinical TDM.

Table 1: Representative LC-MS/MS Method Performance Parameters

Parameter	Sirolimus	Everolimus	Reference
Linearity Range	<b>1.0 - 50.0 ng/mL</b>	<b>1.0 - 50.0 ng/mL</b>	<a href="#">[14]</a>
	1.6 - 50 µg/L	-	<a href="#">[15]</a>
	0.2 - 100 µg/L	-	<a href="#">[18]</a>
Limit of Quantification (LOQ)	2.5 µg/L	-	<a href="#">[16]</a>
	0.2 µg/L	0.2 µg/L	<a href="#">[7]</a>
Intra- & Inter-Assay CVs	< 7%	< 7%	<a href="#">[7]</a>

| Analytical Recovery | 97.1 - 114.5% | 93.9 - 101.6% |[\[14\]](#) |

Table 2: Pharmacokinetic Variability of Everolimus in TSC Patients

Parameter	Value	Patient Population	Reference
Inter-Patient Variability (CV)	43%	47 patients with $\geq 3$ measurements	[12][19]
Intra-Patient Variability (CV)	40%	59 patients	[12][19]
Concentration/Dose (C/D) Ratio	24-fold variability	59 patients	[12][19]

| Effect of Enzyme Inducers | 50% lower C/D ratio | Patients on enzyme-inducing ASMs |[12] |

## Clinical Applications and Relevance

The data clearly show extensive pharmacokinetic variability of mTOR inhibitors in the TSC population.[12][19] A retrospective study found a 24-fold variability in everolimus concentration-to-dose ratios among TSC patients.[12][19] This variability is compounded by factors such as age, comedications, and genetic polymorphisms in CYP3A enzymes.[12][20] For instance, co-administration of enzyme-inducing anti-seizure medications can lower everolimus exposure by 50%, potentially leading to sub-therapeutic levels.[12] Conversely, CYP3A inhibitors can dramatically increase drug concentrations, raising the risk of toxicity.[9]

Therefore, routine TDM using a robust and specific LC-MS/MS method is critical to personalize therapy for TSC patients. The recommended target trough concentration range for everolimus is typically 5-15 ng/mL, which has been associated with clinical efficacy in treating TSC-related manifestations like seizures and subependymal giant cell astrocytomas (SEGAs).[21][22] Mass spectrometry provides the analytical precision required to maintain patients within this narrow therapeutic window, thereby optimizing treatment outcomes.

**Conclusion** Mass spectrometry is an indispensable tool in the clinical management of Tuberous Sclerosis Complex.[23][24][25] Validated LC-MS/MS protocols provide the necessary sensitivity, specificity, and accuracy for the therapeutic drug monitoring of sirolimus and everolimus. This enables clinicians to navigate the complex challenges of high pharmacokinetic



variability and drug-drug interactions, allowing for personalized dose adjustments that maximize therapeutic benefit while minimizing adverse effects for individuals with TSC.

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